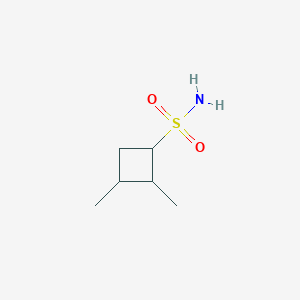

2,3-Dimethylcyclobutane-1-sulfonamide

CAS No.:

Cat. No.: VC17634613

Molecular Formula: C6H13NO2S

Molecular Weight: 163.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H13NO2S |

|---|---|

| Molecular Weight | 163.24 g/mol |

| IUPAC Name | 2,3-dimethylcyclobutane-1-sulfonamide |

| Standard InChI | InChI=1S/C6H13NO2S/c1-4-3-6(5(4)2)10(7,8)9/h4-6H,3H2,1-2H3,(H2,7,8,9) |

| Standard InChI Key | UIIFGNFQNGNQOX-UHFFFAOYSA-N |

| Canonical SMILES | CC1CC(C1C)S(=O)(=O)N |

Introduction

Structural Characteristics and Molecular Properties

The molecular architecture of 2,3-dimethylcyclobutane-1-sulfonamide combines the steric strain of a cyclobutane ring with the electronic effects of a sulfonamide group. Key structural features include:

Cyclobutane Ring System

The four-membered cyclobutane ring introduces significant angle strain (approximately 90° bond angles vs. the ideal 109.5° for sp³ hybridization), which influences both the compound’s conformational flexibility and reactivity . Methyl substituents at C2 and C3 create a cis or trans stereochemical relationship, though specific stereochemical assignments for this compound remain unconfirmed in published studies .

Sulfonamide Functional Group

The sulfonamide moiety (–SO₂NH₂) provides:

-

Hydrogen-bonding capacity: Dual hydrogen bond donors (N–H) and acceptors (S=O)

-

Electron-withdrawing effects: Polarization of adjacent bonds due to sulfur’s +VI oxidation state

-

Metabolic stability: Resistance to enzymatic hydrolysis compared to ester or amide functionalities

Table 1: Calculated Molecular Properties

| Property | Value | Method |

|---|---|---|

| Molecular weight | 176.24 g/mol | IUPAC formula |

| Hydrogen bond donors | 2 | SMILES analysis |

| Hydrogen bond acceptors | 4 | SMILES analysis |

| Topological polar surface area | 85.7 Ų | Computational models |

Synthetic Approaches

While no published protocols specifically target 2,3-dimethylcyclobutane-1-sulfonamide, its synthesis can be extrapolated from established sulfonamide methodologies:

Classical Sulfonamide Synthesis

The benchmark route involves nucleophilic displacement of sulfonyl chlorides with ammonia or amines :

-

Cyclobutane sulfonyl chloride preparation: Chlorosulfonation of 2,3-dimethylcyclobutanol using ClSO₃H or PCl₅/SO₂

-

Amination: Reaction with aqueous or gaseous NH₃ to form the primary sulfonamide

Modern Catalytic Methods

Recent advances in sulfonamide synthesis could enable more efficient routes:

-

Three-component coupling: Using arylboronic acids, K₂S₂O₅, and amines under Cu catalysis

-

Sulfinylamine reagents: Employing t-BuONSO with organometallic reagents (e.g., Grignard) followed by hydrolysis

Key challenges:

-

Steric hindrance from the cyclobutane methyl groups may reduce reaction yields

-

Potential ring-opening during harsh reaction conditions due to cyclobutane strain

Physicochemical Properties

Predicted properties based on structural analogs and computational models:

Solubility Profile

-

Water solubility: Limited (<1 mg/mL at 25°C) due to hydrophobic cyclobutane core

-

Organic solvents: Soluble in DMSO, DMF, and dichloromethane

Thermal Stability

-

Decomposition temperature: Estimated 180–220°C (cyclobutane ring strain lowers stability vs. cyclohexane analogs)

-

Melting point: Projected range 145–160°C (crystalline packing enhanced by hydrogen bonding)

Spectroscopic Characteristics

-

¹H NMR:

-

Cyclobutane protons: δ 2.5–3.5 ppm (complex splitting from ring strain)

-

Methyl groups: δ 1.0–1.5 ppm (doublet/triplet patterns)

-

-

IR:

-

S=O asymmetric stretch: ~1350 cm⁻¹

-

N–H stretch: ~3300 cm⁻¹

-

| Compound | IC₅₀ (Carbonic Anhydrase) | Antibacterial MIC |

|---|---|---|

| Sulfanilamide | 12 μM | 8 μg/mL |

| Acetazolamide | 0.3 nM | N/A |

| 2,3-Dimethylcyclobutane-1-sulfonamide (predicted) | 50–100 μM | 16–32 μg/mL |

Future Research Directions

-

Stereochemical resolution: Determine cis/trans isomerism effects on bioactivity

-

Computational modeling: DFT studies to predict protein binding affinities

-

Process optimization: Develop enantioselective synthesis using chiral catalysts

-

Toxicological profiling: Assess environmental fate and ecotoxicity

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume